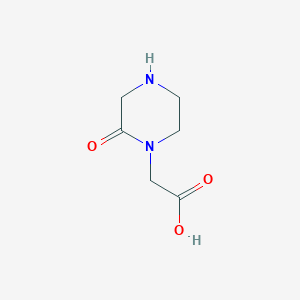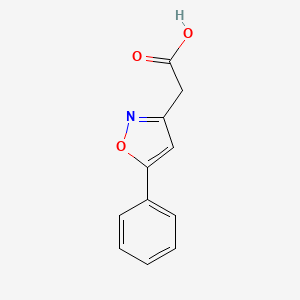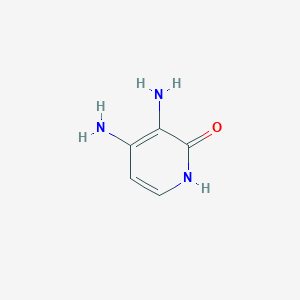
2-Isocyanato-Thiazole
Vue d'ensemble
Description
2-Isocyanato-Thiazole is a useful research compound. Its molecular formula is C4H2N2OS and its molecular weight is 126.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thiazole Derivatives in Medicinal Chemistry
Thiazole, a five-membered heterocyclic compound, is a significant nucleus in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, including acting as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drugs. This extensive research reflects the thiazole ring's potential in developing new compounds with these pharmacological properties (Leoni, Locatelli, Morigi, & Rambaldi, 2014).
Coordination Chemistry and Diverse Applications
Thiazole-derived compounds are significant in medicinal- and agro-chemistries, catalysis, the cosmetic industry, corrosion protection, light harvesting, the production of light-emitting diodes (LEDs), photochromes, molecular switches, and nonlinear optical materials. The coordination chemistry of thiazole and its derivatives, including isothiazoles and thiadiazoles, highlights their versatility as polyfunctional heterocyclic ligands (Frija, Pombeiro, & Kopylovich, 2016).
Thiazole Derivatives as Hypoglycemic Agents
Research has focused on synthesizing and evaluating thiazole derivatives, such as tetrahydropyrrolo[2,1-b]thiazol-5(6H)-ones, for their hypoglycemic efficacy. These compounds have shown potential in enhancing glucose utilization, indicating their role in managing conditions like type 2 diabetes mellitus (Aicher et al., 1998).
Thiazole Derivatives in Agriculture and Disease Control
Thiazole, isothiazole, and thiadiazole derivatives are used in controlling human, animal, and plant diseases. They have direct anti-microbial and anti-fungal properties and are thought to induce host defenses in agricultural settings, such as enhancing plant defense against pathogens like Xanthomonas oryzae pv. oryzae in rice (Liang et al., 2015).
Mécanisme D'action
Target of Action
Thiazole derivatives, including 2-Isocyanato-Thiazole, have been found to interact with a variety of biological targets. They have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . Thiazole derivatives have also been reported to inhibit COX-2 and 5-LOX enzymes, which play a vital role in the initiation and progression of inflammatory reactions .
Mode of Action
The mode of action of thiazole derivatives is characterized by their interaction with their targets. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . This property enables thiazole derivatives to interact with their targets in a specific manner, leading to changes in the biological system .
Biochemical Pathways
Thiazole derivatives have been reported to modulate the activity of many enzymes involved in metabolism . They have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities, indicating that they affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known for their diverse biological activities, suggesting that they have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of this compound would depend on its specific targets and mode of action. Given the reported activities of thiazole derivatives, it can be inferred that this compound may have potential therapeutic effects, such as anti-inflammatory, antimicrobial, or antitumor effects .
Action Environment
The action of this compound, like other thiazole derivatives, can be influenced by various environmental factors. For instance, the solubility of thiazole derivatives in water, alcohol, ether, and other organic solvents can affect their bioavailability and hence their efficacy
Safety and Hazards
Isocyanates, including 2-Isocyanato-Thiazole, are compounds containing the isocyanate group (-NCO). They can cause irritation of skin and mucous membranes, chest tightness, and difficult breathing. Isocyanates include compounds classified as potential human carcinogens and known to cause cancer in animals .
Orientations Futures
Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . The future of 2-Isocyanato-Thiazole lies in further exploration of its biological activities and potential applications in medicine and industry.
Analyse Biochimique
Biochemical Properties
2-Isocyanato-Thiazole plays a significant role in biochemical reactions due to its reactive isocyanate group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the formation of covalent bonds with nucleophilic amino acids, leading to the modification of enzyme activity and function .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of key signaling molecules, such as kinases and phosphatases, thereby modulating cell proliferation and apoptosis . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity . These interactions often result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. Toxic effects at high doses include liver and kidney damage, as well as disruptions in metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions lead to the formation of reactive metabolites, which can further interact with other biomolecules and affect metabolic flux and metabolite levels . The compound’s metabolism often results in the formation of electrophilic intermediates that can covalently modify cellular macromolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in certain cellular compartments, influencing its biological activity . The transport and distribution of this compound are crucial for its effective functioning in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . The localization of this compound is essential for its role in modulating cellular processes and functions.
Propriétés
IUPAC Name |
2-isocyanato-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2OS/c7-3-6-4-5-1-2-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJQJCACXRHPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634067 | |
| Record name | 2-Isocyanato-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71189-23-6 | |
| Record name | 2-Isocyanatothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71189-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isocyanato-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















